molecular formula C17H14ClN5O2S B2677909 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide CAS No. 941927-27-1

2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

カタログ番号 B2677909
CAS番号: 941927-27-1
分子量: 387.84
InChIキー: XXPQSMQISILQNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(4-chlorophenyl)ureido)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (referred to as CP-690,550) is a small molecule drug that has been developed as an immunosuppressant. The drug has been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

作用機序

CP-690,550 inhibits the activity of JAK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of JAK and subsequent activation of downstream signaling pathways. The inhibition of JAK leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). This reduction in cytokine production leads to a decrease in the autoimmune response.
Biochemical and Physiological Effects:
CP-690,550 has been found to have a selective inhibition of JAK3, which is predominantly expressed in lymphocytes. This selective inhibition leads to a reduction in the activation and proliferation of T cells, which are responsible for the autoimmune response. The drug has also been found to have an effect on B cells, which are involved in the production of autoantibodies. CP-690,550 has been shown to reduce the production of autoantibodies in animal models of autoimmune diseases.

実験室実験の利点と制限

CP-690,550 has been found to be a potent and selective inhibitor of JAK3, which makes it a promising drug for the treatment of autoimmune diseases. However, the drug has some limitations in lab experiments. CP-690,550 has a short half-life and is rapidly metabolized in the liver. This makes it difficult to maintain a steady concentration of the drug in the body. The drug also has some off-target effects on other JAK isoforms, which may lead to unwanted side effects.

将来の方向性

There are several future directions for the development of CP-690,550. One direction is the development of more potent and selective JAK3 inhibitors. Another direction is the combination of CP-690,550 with other immunosuppressive drugs to enhance its efficacy. The use of CP-690,550 in combination with biologic drugs such as anti-TNF-alpha antibodies has shown promising results in animal models of autoimmune diseases. The development of novel drug delivery systems for CP-690,550 may also improve its pharmacokinetic properties and increase its efficacy. Finally, the identification of biomarkers for patient selection and monitoring may improve the clinical outcomes of CP-690,550 treatment.
Conclusion:
CP-690,550 is a promising drug for the treatment of autoimmune diseases. The drug has been extensively studied for its immunosuppressive properties and has shown promising results in preclinical and clinical trials. The drug inhibits the activity of JAK3, which leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the autoimmune response. However, the drug has some limitations in lab experiments, and further research is needed to optimize its pharmacokinetic properties and increase its efficacy.

合成法

The synthesis of CP-690,550 involves the condensation of 4-chlorophenyl isocyanate with 2-aminopyridine to form the intermediate 2-(4-chlorophenyl)ureido)pyridine. This intermediate is then reacted with thioamide to form the final product, CP-690,550. The synthesis method has been optimized to obtain high yield and purity of the drug.

科学的研究の応用

CP-690,550 has been extensively studied in preclinical and clinical trials for its immunosuppressive properties. The drug has been found to inhibit the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the autoimmune response. CP-690,550 has been tested in animal models of autoimmune diseases and has shown promising results in reducing disease severity.

特性

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2S/c18-11-4-6-12(7-5-11)21-16(25)23-17-22-14(10-26-17)15(24)20-9-13-3-1-2-8-19-13/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPQSMQISILQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。